molecular formula C8H7ClN2 B1597601 4-Chloro-2-methyl-1H-benzo[d]imidazole CAS No. 5599-82-6

4-Chloro-2-methyl-1H-benzo[d]imidazole

Cat. No.: B1597601
CAS No.: 5599-82-6
M. Wt: 166.61 g/mol
InChI Key: LRJKAKFRLUGCMH-UHFFFAOYSA-N
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Description

Overview of Benzimidazole (B57391) Core Structure and Significance in Medicinal Chemistry

Benzimidazole is a heterocyclic aromatic compound formed from the fusion of a benzene (B151609) ring and an imidazole (B134444) ring. nih.gov This bicyclic structure, containing two nitrogen atoms, is a fundamental building block in medicinal chemistry and is considered a "privileged scaffold." acs.orgresearchgate.net Its structural similarity to naturally occurring purines allows benzimidazole derivatives to readily interact with various biopolymers and macromolecules in living systems, such as enzymes and nucleic acids. researchgate.netkcl.ac.uk

This structural feature is key to the wide range of pharmacological activities exhibited by benzimidazole-based compounds. researchgate.netlongdom.org The versatility of the benzimidazole core allows for substitutions at multiple positions (primarily N-1, C-2, C-5, and C-6), enabling the fine-tuning of its physicochemical and biological properties. nih.gov These properties, including hydrogen bond donor-acceptor capabilities, π-π stacking interactions, and hydrophobic interactions, allow its derivatives to bind effectively to a multitude of biological targets. nih.gov Consequently, the benzimidazole nucleus is a component of numerous FDA-approved drugs with diverse therapeutic applications, including antiulcer, anthelmintic, antihypertensive, anticancer, and antiviral treatments. acs.orgnih.govijrpc.com

Table 1: Prominent Pharmacological Activities of Benzimidazole Derivatives

ActivityDescriptionExample Drugs
Anthelmintic Effective against parasitic worm infections by targeting cellular structures like tubulin. nih.govAlbendazole (B1665689), Mebendazole (B1676124), Thiabendazole nih.govacs.org
Antiulcer Act as proton pump inhibitors (PPIs) to reduce gastric acid secretion. acs.orgOmeprazole (B731), Lansoprazole, Pantoprazole nih.gov
Antihypertensive Function as angiotensin II receptor blockers to manage high blood pressure.Candesartan, Telmisartan rsc.org
Anticancer Inhibit cancer cell proliferation through various mechanisms, including targeting tubulin and topoisomerase. ijrpc.comacs.orgNocodazole, Veliparib ijrpc.com
Antiviral Show efficacy against a range of viruses by interfering with viral replication processes. researchgate.netrsc.orgEnviroxime, Maribavir nih.govijrpc.com
Antifungal Used to control fungal infections in both medicine and agriculture. acs.orgBenomyl ijrpc.com
Anti-inflammatory Inhibit enzymes like cyclooxygenases (COXs), which are involved in inflammation. nih.govrsc.org

Historical Context of Benzimidazole Research

The history of benzimidazole chemistry began in 1872 when Hoebrecker first reported the synthesis of a derivative, 2,5-dimethyl-1H-benzo[d]imidazole, through the ring-closure reaction of a benzene-1,2-diamine derivative. kcl.ac.uk However, significant interest in the benzimidazole nucleus surged in the mid-20th century. A pivotal moment came with the discovery that 5,6-dimethylbenzimidazole (B1208971) is a fundamental structural component of vitamin B12, where it acts as an axial ligand to the cobalt atom. acs.orgacs.org

The first investigation into the biological activity of the benzimidazole nucleus was reported in 1944. acs.org The discovery of the first benzimidazole-based anthelmintic drug, Thiabendazole, in 1961 marked a major milestone, paving the way for the development of a wide array of derivatives with improved efficacy and a broader spectrum of action. acs.orgrsc.orgacs.org Subsequent decades saw the introduction of numerous clinically significant benzimidazoles, such as the proton pump inhibitor omeprazole and the anthelmintic mebendazole, cementing the scaffold's importance in drug discovery. rsc.org

Classification of Benzimidazole Derivatives in Chemical and Biological Research

Benzimidazole derivatives can be classified based on their substitution patterns or their biological activities. This dual classification helps in understanding their structure-activity relationships (SAR) and their therapeutic applications.

Classification by Substitution: The properties of benzimidazole derivatives are heavily influenced by the nature and position of substituents on the bicyclic ring.

C-2 Substituted Derivatives: This is the most extensively studied class. The substituent at the C-2 position significantly impacts the biological activity. For example, many anthelmintics feature a carbamate (B1207046) group at this position, while various other aryl or alkyl groups can confer anticancer, anti-inflammatory, or antimicrobial properties.

N-1 Substituted Derivatives: Alkylation or acylation at the N-1 position is a common strategy to modify the compound's lipophilicity and pharmacokinetic profile. N-benzyl substitutions, for instance, have been shown to enhance the chemotherapeutic activity of certain derivatives. acs.org

C-5/C-6 Substituted Derivatives: Substituents on the benzene ring, such as halogens (e.g., chloro) or electron-withdrawing groups (e.g., nitro), can significantly alter the electronic properties of the entire molecule, thereby influencing its binding affinity and biological effect. acs.orgresearchgate.net

Classification by Biological Activity: As highlighted in Table 1, benzimidazoles are known for an extensive range of pharmacological effects. They are broadly categorized as anthelmintics, antiulcer agents (proton pump inhibitors), antihypertensives, antifungals, antivirals, antihistamines, and anticancer agents. acs.orgresearchgate.netacs.org This functional classification is most common in medicinal chemistry, where research is often directed at developing agents for specific therapeutic targets.

Rationale for Focusing on 4-Chloro-2-methyl-1H-benzo[d]imidazole

The compound this compound (PubChem CID: 1484897) is a specific derivative of interest due to its distinct structural features that make it a valuable building block in organic synthesis. rsc.org Its structure combines a simple alkyl group at the reactive C-2 position with a halogen on the benzene ring, providing a unique combination of electronic and steric properties.

Table 2: Properties of this compound

PropertyValue
CAS Number 5599-82-6
Molecular Formula C₈H₇ClN₂ rsc.org
Molecular Weight 166.61 g/mol
SMILES Code CC1=NC2=C(Cl)C=CC=C2N1

The structure of this compound is characterized by a methyl group at the C-2 position and a chlorine atom at the C-4 position of the benzimidazole core.

Effect of the Methyl Group (C-2): The electron-donating methyl group at the C-2 position influences the electronic distribution within the imidazole part of the molecule.

Effect of the Chlorine Atom (C-4): The chlorine atom is an electron-withdrawing group due to its high electronegativity (inductive effect), while also being a weak deactivator in electrophilic aromatic substitution. Its presence on the benzene ring reduces the electron density of the aromatic system. This electronic modification affects the acidity of the N-H proton and the nucleophilicity of the N-3 atom. The presence of such a halogen can significantly influence the molecule's chemical reactivity and its potential biological activity. researchgate.net Computational studies on similar substituted heterocycles show that electron-withdrawing groups increase the electrophilicity and hardness of the molecule.

The combination of an electron-donating group at C-2 and an electron-withdrawing group at C-4 creates a unique electronic profile, making the compound a versatile intermediate for further chemical modifications.

This compound serves as a valuable precursor for the synthesis of more complex, biologically active molecules. Its utility stems from the multiple reactive sites available for functionalization.

N-Alkylation and N-Acylation: The N-H proton of the imidazole ring is acidic and can be readily deprotonated and substituted. This allows for the introduction of various alkyl or acyl chains, a common strategy for creating libraries of compounds for drug screening. For example, N-substituted 6-chloro-1H-benzimidazole derivatives have been synthesized by reacting the parent compound with substituted halides. acs.org

Modification at the Chlorine Position: The chlorine atom on the benzene ring can potentially be replaced via nucleophilic aromatic substitution reactions under specific conditions, allowing for the introduction of other functional groups.

Use as a Building Block: The entire chlorinated benzimidazole scaffold can be used to construct more elaborate heterocyclic systems. Research has shown that chloro-substituted benzimidazoles can be used as substrates in C-H activation reactions to synthesize fused quinolines and other complex structures. nih.gov For instance, studies have demonstrated the synthesis of novel benzimidazole derivatives by reacting 4-chloro-o-phenylenediamine (a precursor to the title compound) with various aldehydes, followed by further N-substitution to generate compounds with potential antimicrobial and anticancer activities. acs.org

The strategic placement of the chloro and methyl groups makes this compound a key intermediate for developing new chemical entities, particularly in the search for novel therapeutic agents. acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-methyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-5-10-7-4-2-3-6(9)8(7)11-5/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRJKAKFRLUGCMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363316
Record name 4-Chloro-2-methyl-1H-benzo[d]imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5599-82-6
Record name 4-Chloro-2-methyl-1H-benzo[d]imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Diffractional Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms. For 4-Chloro-2-methyl-1H-benzo[d]imidazole, both ¹H and ¹³C NMR are fundamental for confirming its constitution.

In the ¹H NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃), a broad singlet is observed for the N-H proton, indicating its presence on the imidazole (B134444) ring. ias.ac.in The methyl group (CH₃) at the 2-position typically appears as a sharp singlet. ias.ac.in The aromatic protons on the benzene (B151609) ring exhibit signals in the aromatic region of the spectrum. ias.ac.in Specifically, the spectrum shows a singlet for the proton at position 7 (H-7), a doublet for the proton at position 5 (H-5), and a doublet for the proton at position 6 (H-6). ias.ac.in The specific chemical shifts (δ) and coupling constants (J) are crucial for the unambiguous assignment of these protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

Proton Chemical Shift (δ, ppm) Multiplicity
NH 12.29 (brs) Broad Singlet
H-7 7.51 (s) Singlet
H-5 7.45 (d) Doublet
H-6 7.12 (d) Doublet
CH₃ 2.51 (s) Singlet

Data recorded in CDCl₃. ias.ac.in

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are observed for each unique carbon atom. ias.ac.in The carbon of the methyl group (CH₃) appears in the aliphatic region, while the C2 carbon of the imidazole ring is found at a characteristic downfield shift. ias.ac.in The carbons of the benzene ring (C4, C5, C6, C7, C3a, and C7a) appear in the aromatic region, with their specific shifts influenced by the chloro substituent and the fused imidazole ring. ias.ac.in

Table 2: ¹³C NMR Spectroscopic Data for this compound

Carbon Chemical Shift (δ, ppm)
C2 152.7
C7a 140.1
C3a 137.1
C4 126.1
C6 121.8
C5 115.4
C7 114.3
CH₃ 15.1

Data recorded in CDCl₃. ias.ac.in

While specific 2D NMR data for this compound are not detailed in the provided search results, techniques like Distortionless Enhancement by Polarization Transfer (DEPT) and Heteronuclear Correlation (HETCOR) spectroscopy are invaluable for confirming assignments. arabjchem.orgipb.pt

DEPT experiments would be used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 experiment, for instance, would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons, while quaternary carbons would be absent. This would confirm the assignment of the methyl carbon and the methine carbons of the aromatic ring.

HETCOR (or its more modern versions like HSQC and HMBC) establishes correlations between directly bonded (one-bond) or long-range (two- or three-bond) protons and carbons. ipb.pt An HSQC spectrum would link each proton signal to its directly attached carbon signal, confirming the assignments made in the ¹H and ¹³C spectra. An HMBC spectrum would show correlations over multiple bonds, which is critical for piecing together the molecular structure, for example, by showing a correlation from the methyl protons to the C2 carbon.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information on the functional groups and molecular vibrations within a compound. scilit.com

Infrared (IR) Spectroscopy : The IR spectrum of a benzimidazole (B57391) derivative typically shows a characteristic broad absorption band for the N-H stretching vibration. researchgate.net Other key absorptions include C-H stretching from the methyl and aromatic groups, C=N and C=C stretching vibrations within the heterocyclic and aromatic rings, and C-Cl stretching vibrations. researchgate.netresearchgate.net

Raman Spectroscopy : Raman spectroscopy is complementary to IR spectroscopy. currentseparations.com For benzimidazole derivatives, prominent Raman bands are expected for the symmetric breathing vibrations of the aromatic and imidazole rings. researchgate.net The C-Cl stretch would also be Raman active. The combination of IR and Raman data allows for a more complete vibrational analysis based on the selection rules for each technique. nih.gov

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS) : In a typical electron ionization (EI) mass spectrum, this compound would exhibit a molecular ion peak (M⁺). The presence of the chlorine atom would be evident from the characteristic isotopic pattern of the molecular ion peak, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

High-Resolution Mass Spectrometry (HRMS) : HRMS provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental formula. rsc.org For this compound (C₈H₇ClN₂), the calculated exact mass for the protonated molecule [M+H]⁺ is 167.0370. ias.ac.in An experimental HRMS measurement yielding a value very close to this confirms the elemental composition. ias.ac.in For instance, a found value of 166.0300 for the neutral molecule confirms the formula C₈H₇ClN₂. ias.ac.in

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

Single-Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. mdpi.com This technique provides accurate bond lengths, bond angles, and details of intermolecular interactions like hydrogen bonding and π-stacking. nih.gov

While a specific crystal structure for this compound was not found in the search results, analysis of related benzimidazole structures reveals common features. researchgate.netnih.govresearchgate.net An SC-XRD analysis would be expected to show that the benzimidazole ring system is essentially planar. In the crystal lattice, molecules would likely be linked into chains or more complex networks by N-H···N hydrogen bonds between the imidazole moieties of adjacent molecules. mdpi.comnih.gov The precise packing would also be influenced by weaker C-H···π interactions and interactions involving the chlorine substituent. nih.gov

Computational Chemistry and Theoretical Investigations

NMR Chemical Shift Predictions (e.g., GIAO method)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation. However, the assignment of NMR signals, particularly in complex heterocyclic systems like benzimidazoles, can be challenging due to factors like tautomerism. beilstein-journals.org Computational methods, specifically the Gauge-Including Atomic Orbital (GIAO) method, have become indispensable for the accurate prediction of NMR chemical shifts. beilstein-journals.orgrsc.org

The GIAO method, typically employed within the framework of Density Functional Theory (DFT), calculates the absolute magnetic shielding tensors for each nucleus. bohrium.com These shielding values are then converted into chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. github.io Studies on various benzimidazole (B57391) derivatives have demonstrated an excellent correlation between GIAO/DFT calculated shifts and experimental data, which aids in the unambiguous assignment of ¹H and ¹³C NMR spectra. beilstein-journals.orgbohrium.com This predictive power is crucial for distinguishing between tautomers and confirming the substitution pattern on the benzimidazole core. beilstein-journals.orgrsc.org

For 4-Chloro-2-methyl-1H-benzo[d]imidazole, a theoretical study would involve optimizing the molecular geometry and then performing GIAO calculations. The results would be presented in a table comparing the predicted chemical shifts to those obtained experimentally, as illustrated in the hypothetical data below.

AtomHypothetical Experimental Shift (ppm)Hypothetical Calculated Shift (GIAO/DFT) (ppm)
C2152.5152.1
C4115.8116.2
C5123.1122.8
C6122.4122.5
C7119.0118.7
C3a138.2137.9
C7a142.6142.3
CH₃14.514.2
N-H12.8Not typically calculated with high accuracy

Note: The data in this table is illustrative and represents the type of results expected from a GIAO/DFT study.

Solvent Effects Modeling (e.g., Onsager, Polarizable Continuum Model (PCM), IEFPCM)

The properties of a molecule can be significantly influenced by its environment, particularly in solution. Computational models that account for solvent effects are essential for bridging the gap between gas-phase calculations and real-world experimental conditions. nih.gov The Polarizable Continuum Model (PCM) is a widely used method for this purpose. wikipedia.orguni-muenchen.de

In the PCM framework, the solute molecule is placed within a cavity carved out of a continuous medium that has the dielectric properties of the bulk solvent. researchgate.netq-chem.com The solute's electron density polarizes the dielectric continuum, which in turn creates a reaction field that acts back on the solute, leading to a self-consistent description of the solvated molecule. q-chem.com The Integral Equation Formalism variant of PCM (IEFPCM) is a popular and robust implementation. wikipedia.org An earlier and simpler approach is the Onsager model, which assumes a spherical cavity, making it less suitable for non-spherical molecules. q-chem.com

These models are crucial for accurately calculating properties like NMR shifts, electronic transitions, and thermodynamic stability in different solvents. nih.govuni-muenchen.de A computational study on this compound would use PCM or IEFPCM to predict how its electronic properties, such as the dipole moment, change as a function of the solvent's polarity.

SolventDielectric Constant (ε)Hypothetical Calculated Dipole Moment (Debye)
Gas Phase12.85
Chloroform (B151607)4.814.10
Acetone20.75.25
DMSO46.75.80

Note: The data in this table is illustrative and demonstrates the expected trend from a PCM calculation.

Non-Linear Optical (NLO) Properties Theoretical Studies

Materials with significant non-linear optical (NLO) properties are in high demand for applications in modern technologies like telecommunications, optical computing, and data storage. acs.orgnih.gov Benzimidazole derivatives have emerged as a promising class of organic NLO materials. researchgate.netresearchgate.net Theoretical calculations, particularly using DFT, are a powerful tool for predicting and understanding the NLO response of new molecules, guiding the synthesis of promising candidates. nih.govpku.edu.cn

A key parameter for quantifying second-order NLO activity is the first hyperpolarizability (β). nih.gov Computational studies calculate the components of the hyperpolarizability tensor and the total (or static) first hyperpolarizability (β_tot_). The magnitude of this value is often compared to that of a well-known NLO material, such as urea (B33335), to assess its potential. For a molecule like this compound, the presence of the π-conjugated benzimidazole system suggests it may possess NLO properties, which can be quantified through DFT calculations.

PropertyHypothetical Calculated Value for this compound (esu)Reference Value for Urea (esu)
β_tot6.5 x 10⁻³⁰0.37 x 10⁻³⁰

Note: The data in this table is illustrative. The value for urea is from literature, while the value for the title compound is hypothetical, representing a potentially significant NLO response.

Hirshfeld Surface Analysis for Intermolecular Interactions

The arrangement of molecules in a crystal is governed by a complex network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational method used to visualize and quantify these interactions. nih.govnih.gov The Hirshfeld surface is a 3D representation of the space a molecule occupies in a crystal, defined by the electron distribution of the molecule relative to its neighbors. mdpi.com

Intermolecular ContactHypothetical Percentage Contribution to Hirshfeld Surface
H···H45.5%
C···H / H···C22.0%
Cl···H / H···Cl18.5%
N···H / H···N8.2%
C···C3.5%
Other2.3%

Note: The data in this table is illustrative, based on typical values for similar chloro-substituted heterocyclic compounds, and represents the type of quantitative data obtained from a Hirshfeld surface analysis. nih.gov

Medicinal Chemistry and Pharmacological Potential

Benzimidazole (B57391) as a Pharmacophore in Drug Discovery

The benzimidazole nucleus, a bicyclic system formed by the fusion of benzene (B151609) and imidazole (B134444) rings, is recognized in medicinal chemistry as a "privileged scaffold". nih.govnih.gov This designation is due to its presence in a multitude of pharmacologically active compounds and its ability to interact with a wide array of biological targets. ijpsjournal.combanglajol.info The structural resemblance of the benzimidazole core to naturally occurring purine (B94841) nucleotides enables it to readily interact with biopolymers within living systems, such as proteins and enzymes. researchgate.netnih.gov

This versatile pharmacophore demonstrates a broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, anti-inflammatory, and antihypertensive properties. nih.govbanglajol.infonih.gov The physicochemical attributes of the benzimidazole ring, such as its capacity for hydrogen bond donation and acceptance, π-π stacking, and hydrophobic interactions, contribute to its efficacy in binding to macromolecules. nih.gov Consequently, the benzimidazole scaffold is a cornerstone in the design and development of novel therapeutic agents, with numerous derivatives synthesized and investigated for their clinical potential. researchgate.netnih.govresearchgate.net

Antimicrobial Activities of 4-Chloro-2-methyl-1H-benzo[d]imidazole and its Derivatives

The benzimidazole framework is a key component in the development of new antimicrobial agents. researchgate.net Derivatives of this compound, in particular, have been the subject of research to evaluate their efficacy against a range of microbial pathogens. Modifications at various positions on the benzimidazole ring, such as the N-1, C-2, and C-6 positions, have been shown to be crucial for the pharmacological effect. nih.gov

Research has focused on synthesizing and evaluating novel N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives for their antibacterial and antifungal activities. nih.gov These studies aim to develop agents that can combat the growing challenge of antibiotic resistance. researchgate.netnih.gov

Antibacterial Efficacy Against Gram-Positive Bacteria (e.g., Staphylococcus aureus, Bacillus subtilis)

Derivatives of chloro-substituted benzimidazoles have demonstrated notable efficacy against Gram-positive bacteria. In one study, N-substituted 6-chloro-1H-benzimidazole derivatives showed potent antibacterial activity against methicillin-susceptible (MSSA) and methicillin-resistant (MRSA) strains of Staphylococcus aureus, as well as Streptococcus faecalis. nih.gov Certain compounds in this series exhibited Minimum Inhibitory Concentrations (MIC) ranging from 2 to 16 μg/mL. nih.gov

Similarly, other research has highlighted the antistaphylococcal activity of compounds incorporating a benzimidazole fragment, which may act by inhibiting essential enzymes like pyruvate (B1213749) kinase. nih.gov Synthesized N-arylidene-4-(5-chloro-1H-benzo[d]imidazol-2-yl)aniline derivatives were also tested for their antibacterial effects against Staphylococcus aureus. researchgate.net Further studies on 2-mercaptobenzimidazole (B194830) (2MBI) derivatives revealed that a 2,4-dinitro substituted benzamide (B126) compound exhibited a significant antimicrobial effect against Bacillus subtilis, with a MIC value of 1.27 µM. nih.gov

Table 1: Antibacterial Activity of Selected Benzimidazole Derivatives Against Gram-Positive Bacteria

Compound/Derivative Bacterium Activity (MIC) Reference
N-substituted 6-chloro-1H-benzimidazoles (e.g., 1d, 2d, 3s, 4b) Staphylococcus aureus (MSSA & MRSA) 2-16 µg/mL nih.gov
6-fluoro-1H-benzimidazole derivative Staphylococcus aureus (MSSA & MRSA) 2-8 µg/mL nih.gov
2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives (3ao, 3aq) Staphylococcus aureus < 1 µg/mL nih.gov
2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives (3aa, 3ad) Staphylococcus aureus 3.9–7.8 µg/mL nih.gov

MIC: Minimum Inhibitory Concentration

Antibacterial Efficacy Against Gram-Negative Bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa)

The antibacterial spectrum of chloro-substituted benzimidazoles extends to Gram-negative bacteria. Studies have shown that certain N-substituted 6-chloro-1H-benzimidazole derivatives are active against Escherichia coli, with MIC values as low as 2-16 μg/mL. nih.gov Other synthesized benzimidazole derivatives have also been screened for activity against E. coli and Pseudomonas aeruginosa. researchgate.net

Research into quorum sensing (QS) inhibitors as a strategy to combat P. aeruginosa infections has identified potent antagonists based on the benzimidazole scaffold. A derivative, 2-(4-(3-((6-chloro-1-isopropyl-1H-benzo[d]imidazol-2-yl)amino)-2-hydroxypropoxy)phenyl)acetonitrile, was found to be a potent PqsR antagonist, inhibiting a key signaling system in P. aeruginosa at submicromolar concentrations. nih.gov This highlights the potential of these compounds to act as adjuvant therapy, reducing bacterial virulence. nih.gov

Table 2: Antibacterial Activity of Selected Benzimidazole Derivatives Against Gram-Negative Bacteria

Compound/Derivative Bacterium Activity (MIC) Reference
N-substituted 6-chloro-1H-benzimidazoles (e.g., 1d, 2d, 3s, 4b) Escherichia coli 2-16 µg/mL nih.gov
Trioxygenated fluorinated benzimidazole (5p) E. coli, P. aeruginosa, K. pneumoniae 14.5–115.7 μM researchgate.net
Trioxygenated fluorinated benzimidazole (5r) E. coli, P. aeruginosa, K. pneumoniae 25.6–74.3 μM researchgate.net

MIC: Minimum Inhibitory Concentration

Antifungal Properties (e.g., Candida albicans)

The pharmacological profile of chloro-substituted benzimidazoles includes significant antifungal activity. A particular derivative, compound 4k from a series of N-substituted 6-(chloro/nitro)-1H-benzimidazoles, demonstrated potent activity against Candida albicans and Aspergillus niger, with MIC values of 8 and 16 μg/mL, respectively, which is comparable to the standard drug fluconazole. nih.gov

Other studies have also confirmed the antifungal potential of this class of compounds. Research on 2-chloromethyl-1H-benzimidazole derivatives identified compounds with significant activity against C. albicans, with one derivative exhibiting a potent MIC of 12.5 µg/ml. researchgate.net Furthermore, a 2,4-dinitro substituted 2MBI benzamide showed a notable effect against C. albicans with a MIC of 1.27 µM. nih.gov However, it is noteworthy that in one study, a series of newly synthesized benzimidazole derivatives containing a β-lactam moiety showed good antibacterial activity but were inactive against C. albicans. researchgate.net

Table 3: Antifungal Activity of Selected Benzimidazole Derivatives

Compound/Derivative Fungus Activity (MIC) Reference
Compound 4k (N-substituted 6-chloro/nitro-1H-benzimidazole) Candida albicans, Aspergillus niger 8-16 µg/mL nih.gov
2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag) Candida albicans 3.9 µg/mL nih.gov
2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole (3aq) Candida albicans 3.9 µg/mL nih.gov
Benzimidazole with CF3 substituent (5e) Candida albicans 94.3 µM researchgate.net
2-chloromethyl-1H-benzimidazole derivative (VMKP 8) Candida albicans 12.5 µg/ml researchgate.net

MIC: Minimum Inhibitory Concentration

Antitubercular Activity

Benzimidazole and its derivatives are recognized for their potential as antitubercular agents. nih.govresearchgate.net The mechanism of action for some derivatives is believed to involve targeting the filamenting temperature-sensitive protein Z (FtsZ), which is essential for bacterial cell division. nih.gov

Specific research into 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides has been conducted to evaluate their activity against Mycobacterium tuberculosis H37Rv. nih.gov Another study focused on the synthesis of 3-((1H-benzo[d]imidazol-2-ylthio)methyl)-2-chloroquinoline derivatives, which were assessed for their anti-tuberculosis activity and showed moderate results compared to standard drugs. samipubco.com Research on novel benzimidazole derivatives identified compounds with good antimycobacterial activity against both M. tuberculosis H37Rv and INH-resistant strains, with one compound showing a MIC of 0.112 μM against MTB-H37Rv. researchgate.net

Antibiofilm Activity

Bacterial biofilms pose a significant challenge in treating chronic infections due to their reduced sensitivity to antibiotics. nih.gov The benzimidazole scaffold is being explored for its potential to disrupt these resilient communities. Research has shown that certain 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives exhibit excellent antibiofilm activity against S. aureus. nih.gov These compounds were effective in both inhibiting the formation of new biofilms and eradicating cells within mature biofilms. nih.gov

Furthermore, targeting the pqs quorum sensing system in P. aeruginosa with inhibitors like the 6-chloro-1-isopropyl-1H-benzo[d]imidazole derivative can interfere with biofilm development. nih.gov This approach may sensitize biofilms to conventional antibiotics, offering a promising strategy to overcome biofilm-associated antibiotic tolerance. nih.gov

Anticancer Potential of Benzimidazole Derivatives

The benzimidazole core is a key pharmacophore in the development of anticancer agents due to its structural similarity to naturally occurring purines, allowing it to interact with various biological targets. nih.govresearchgate.net This versatility has led to the development of numerous derivatives with potent activity against a range of cancers, including breast, skin, and blood cancers. researchgate.net

Inhibition of Specific Cellular Pathways

Benzimidazole derivatives exert their anticancer effects through multiple mechanisms, targeting key pathways involved in cancer cell growth and survival.

Microtubule Inhibition: A primary mechanism is the disruption of microtubule dynamics. Compounds like mebendazole (B1676124) and albendazole (B1665689) bind to β-tubulin, preventing its polymerization into microtubules. researchgate.net This action is critical during mitosis, as it disrupts the formation of the mitotic spindle, leading to cell cycle arrest and subsequent cell death in rapidly dividing cancer cells. researchgate.netrrpharmacology.ru Fenbendazole also functions as a microtubule destabilizing agent. researchgate.net

Kinase Inhibition: Many benzimidazole compounds act as kinase inhibitors, targeting signaling pathways that are often hyperactive in cancer. They have been shown to inhibit Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), PI3K/Akt, and MAPK pathways. acs.orgsmolecule.comnih.gov For instance, the derivative 2-chloro-N-(2-p-tolyl-1H-benzo[d]imidazol-5-yl)acetamide potently inhibits both EGFR and HER2 activity, blocking downstream signaling. acs.org

Topoisomerase Inhibition: Topoisomerases are enzymes essential for DNA replication and transcription. Certain benzimidazole derivatives can inhibit both Topoisomerase I and II, interfering with the cancer cell's ability to replicate its DNA. researchgate.netbldpharm.com They can bind to the DNA minor groove, altering its conformation and preventing the formation of the enzyme-DNA complex. bldpharm.com

Epigenetic Modulation: Some derivatives function as epigenetic modulators, targeting enzymes like histone deacetylases (HDACs). nih.gov HDAC inhibitors are a promising class of anticancer drugs because they can alter chromatin structure, making DNA more accessible to damaging agents and affecting gene expression. nih.gov

Other Pathways: Benzimidazole derivatives have been developed to target other crucial cancer pathways, including androgen receptor signaling (e.g., Galeterone) and aromatase inhibition, which is particularly relevant for hormone-dependent cancers. bldpharm.com

Activity Against Various Cancer Cell Lines

The anticancer potential of benzimidazole derivatives has been demonstrated across a wide spectrum of human cancer cell lines in preclinical studies.

Cancer Cell LineCompound Type/ExampleObserved EffectReference
Human Colorectal Carcinoma (HCT116) General Benzimidazole DerivativesInhibition of cell proliferation nih.gov
2-phenoxylbenzimidazole derivativesAnticancer activity researchgate.net
MCF-7 (Breast Cancer) General Benzimidazole DerivativesInhibition of cell proliferation nih.gov
Novel benzimidazole-triazole hybridsPotent antiproliferative properties nih.gov
5-Methoxy-6-substituted-1H-benzimidazoleAnti-proliferative activity smolecule.com
MDA-MB-468 (Triple-Negative Breast Cancer) 2-BenzimidazolylthioacetophenonesGood to moderate anti-proliferative activity acs.org
Human Pancreatic Carcinoma A specific benzimidazole derivative (Compound 80)Induced a senescent phenotype nih.gov
Murine Melanoma MebendazoleInduction of apoptosis researchgate.net
Leukemia, Ovarian, Prostate, Lung, CNS Pyrrolobenzodiazepine-conjugated benzimidazolePotent inhibition of cancer cell growth bldpharm.com

Apoptosis Induction in Cancer Cell Lines

A key outcome of the various mechanisms of action of benzimidazole derivatives is the induction of apoptosis, or programmed cell death, in cancer cells. researchgate.netbldpharm.com This is a critical feature for an effective anticancer agent, as it eliminates malignant cells.

Research has shown that these compounds can trigger apoptosis through several routes:

Intrinsic Pathway: Some derivatives, like compound 8I (a benzimidazole-acridine derivative), promote cell death through the mitochondria-dependent intrinsic apoptotic pathway. bldpharm.com

Death Receptor Upregulation: The derivative known as 5a has been found to induce apoptosis by activating the JNK signaling pathway, which in turn leads to the upregulation of Death Receptor 5 (DR5) on the surface of breast cancer cells. acs.org

Bcl-2 Inhibition: The Bcl-2 protein is an anti-apoptotic protein that is often overexpressed in cancer cells, promoting their survival. Novel benzimidazole derivatives have been specifically designed to inhibit Bcl-2, thereby lowering the threshold for apoptosis induction. nih.govnih.gov Studies have shown that these compounds can significantly reduce both Bcl-2 mRNA and protein levels, leading to an increase in apoptotic cancer cells. nih.gov

Cell Cycle Arrest: Before undergoing apoptosis, cancer cells treated with benzimidazole derivatives often exhibit cell cycle arrest at different phases (e.g., G1/S, G2/M), preventing them from proceeding through cell division. smolecule.comscirp.org

Inhibition of DNA Synthesis

Benzimidazole derivatives can effectively halt cancer cell proliferation by directly interfering with DNA synthesis. researchgate.netbldpharm.com This is achieved through mechanisms that either damage the DNA or inhibit the enzymes required for its replication.

Bis-benzimidazole derivatives, for example, can bind with high affinity to the minor groove of the DNA helix, particularly at AT-rich sites. bldpharm.com This binding can lead to the formation of DNA interstrand crosslinks, which physically block the DNA replication and transcription machinery. bldpharm.com This action ultimately causes cell cycle blockage and induces apoptosis. bldpharm.com Furthermore, the inhibition of topoisomerase enzymes, as mentioned earlier, is a crucial mechanism that directly impedes the processes of DNA unwinding and religation necessary for synthesis. researchgate.netbldpharm.com

Antiviral Activities

The benzimidazole scaffold is a vital pharmacophore for a variety of biologically active compounds, including those with antiviral properties. nih.govscirp.org A number of derivatives have demonstrated efficacy against a range of both RNA and DNA viruses.

In one extensive screening, 86 different benzimidazole derivatives were tested against a panel of viruses. nih.gov The results showed that 52 of these compounds had some level of activity, with Coxsackievirus B5 (CVB-5), Respiratory Syncytial Virus (RSV), Bovine Viral Diarrhoea Virus (BVDV), and the Sabin strain of Poliovirus type-1 (Sb-1) being the most frequently affected. nih.gov Specifically, some compounds showed potency comparable to or greater than reference drugs against CVB-5 and RSV. nih.gov Other studies have confirmed activity against Yellow Fever Virus (YFV) and Coxsackie Virus B2 (CVB2). sigmaaldrich.com The literature also describes benzimidazole-1,2,3-triazole hybrids as having antiviral properties. scbt.com

Anti-inflammatory and Analgesic Properties

Benzimidazole derivatives are well-documented for their significant anti-inflammatory and analgesic (pain-relieving) effects. Their mechanism of action often involves the inhibition of key enzymes in the inflammatory pathway.

Target/ModelObservationReference
Enzyme Inhibition Inhibition of Cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), TNF-α, and IL-6. nih.gov
Potent inhibition of microsomal prostaglandin (B15479496) E2 synthase 1 (mPGES-1), a key enzyme in producing inflammatory prostaglandin E2.
In Vivo Analgesic Activity (Acetic Acid Writhing Test) Synthesized benzimidazole derivatives showed significant writhing inhibition (79-83%) in mice, comparable to the standard drug aceclofenac.
In Vivo Anti-inflammatory Activity (Paw Edema Model) Derivatives demonstrated promising anti-inflammatory effects, with up to 87% inhibition of paw edema in rats.
A benzimidazole derivative showed immunomodulatory effects by reducing inflammatory markers like TNF-α, IL-6, and PGE2.

These findings indicate that benzimidazole-based compounds can effectively reduce inflammation and pain in preclinical models, suggesting their potential for treating various inflammatory conditions.

Other Pharmacological Activities (e.g., Immunostimulating, Vasodilating, Antispasmodic)

The benzimidazole scaffold is a versatile pharmacophore present in various therapeutic agents. nih.gov While specific studies on the immunostimulating, vasodilating, and antispasmodic activities of this compound are not extensively detailed in the literature, related compounds within the benzimidazole class have demonstrated such properties. For instance, the benzimidazole derivative Bendazol is known to possess immunostimulating, vasodilating, and antispasmodic effects. nih.gov This suggests that the core benzimidazole structure has the potential to interact with biological targets responsible for these actions. The broad spectrum of activities associated with benzimidazoles, including immunomodulatory effects, highlights the potential for derivatives like this compound to exhibit a range of pharmacological actions beyond more commonly studied areas like antimicrobial or anticancer effects. researchgate.netnih.gov

Structure-Activity Relationships (SAR) Studies

The biological profile of benzimidazole derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic ring system. Structure-Activity Relationship (SAR) studies are crucial for optimizing these compounds into potent and selective therapeutic agents.

The introduction of halogen atoms, particularly chlorine, into a bioactive molecule can significantly alter its pharmacological properties. eurochlor.org Halogenation can affect a compound's lipophilicity, electronic distribution, and metabolic stability, thereby influencing its absorption, distribution, and interaction with target receptors.

It has been observed empirically that placing a chlorine atom at specific positions on a biologically active molecule can substantially enhance its intrinsic activity. eurochlor.org For example, studies on other substituted benzimidazoles have shown that the presence of a chlorine atom can be pivotal for their biological function. nih.gov In one series of compounds, a derivative featuring a chloro group at the ortho position of an associated phenyl ring demonstrated promising anti-inflammatory effects. nih.gov Similarly, another study indicated that compounds with a chlorine atom on the aromatic ring exhibited enhanced cytotoxic activity against certain cancer cell lines. srrjournals.com The synthesis and investigation of new benzimidazole derivatives containing chlorine have been undertaken to explore their potential antioxidant and anti-urease activities. researchgate.net

However, the effect of chlorination is not universally positive and must be determined on a case-by-case basis through empirical biological testing. eurochlor.org

Table 1: Influence of Chlorine Substitution on the Biological Activity of Benzimidazole Derivatives

Compound Series/StudyPosition of ChlorineObserved EffectReference
1-{(5-substituted-1,3,4-oxadiazol-2-yl)methyl}-2-(morpholinomethyl)-1H-benzimidazolesOrtho position of phenyl ringPromising anti-inflammatory activity nih.gov
Benzylidene amino benzimidazolesOn the aromatic ringEnhanced cytotoxic activity against K-562 cell line srrjournals.com
Furan-benzothiazole derivativesIn the structureDid not influence the binding mode with AT-DNA nih.gov

The methyl group, though simple, can have a profound impact on the pharmacological profile of a drug candidate. Its effect on steric hindrance, lipophilicity, and metabolic pathways can fine-tune the activity of a parent compound. In the context of this compound, the methyl group is located at the C2 position.

Studies on related benzimidazole structures highlight the importance of methyl substitution. For instance, the synthesis of amino alcohol derivatives of 2-methyl benzimidazole resulted in compounds with moderate to good activity against both Gram-positive and Gram-negative bacteria. nih.gov The methyl group can improve hydrophobic and lipophilic interactions within the active pockets of target enzymes or receptors. researchgate.net

The position of the methyl group is also critical. An extensive SAR study of 2-(4-fluorophenyl)-1H-benzo[d]imidazoles as modulators of the GABA-A receptor revealed that placing a methyl group at the 6-position of the benzimidazole scaffold was crucial for navigating the molecule to the allosteric recognition site. acs.org In contrast, a methyl group at the 5-position led to a steric penalty that abolished the interaction. acs.org The complete removal of the methyl group from the benzimidazole scaffold also negatively influenced molecular interaction with the receptor, demonstrating its importance for activity. acs.org

Table 2: Impact of Methyl Substitution on the Pharmacological Profile of Benzimidazole Derivatives

Compound Series/StudyPosition of Methyl GroupObserved EffectReference
Amino alcohol derivatives of 2-methyl benzimidazoleC2-positionModerate to good antibacterial activity nih.gov
2-(4-Fluorophenyl)-1H-benzo[d]imidazoles6-positionNavigated molecule to the allosteric recognition site of GABA-A receptor acs.org
2-(4-Fluorophenyl)-1H-benzo[d]imidazoles5-positionInduced a steric penalty, abolishing interaction with GABA-A receptor acs.org
General BenzimidazolesN/ACan improve hydrophobic/lipophilic interactions with amino acid residues in active pockets researchgate.net

SAR analyses have consistently shown that substitutions at the N1, C2, C5, and C6 positions of the benzimidazole scaffold significantly influence anti-inflammatory activity. nih.gov The electronic properties of these substituents are key determinants of potency. For example, the presence of an electron-withdrawing nitro group at the C6-position was found to be more active than compounds with electron-donating groups in one anti-inflammatory study. nih.gov Conversely, for antisecretory agents like omeprazole (B731), substituents with strongly electron-withdrawing properties (such as NO2) tend to yield compounds with lower activity. nih.gov

The nature of the substituent is as important as its position. A study on a class of benzimidazole derivatives found that modifying the substituent at the 5-position with groups like carboxylic acid or sulfonic acid, in combination with different heterocycles at position 2, led to varied photoprotective and antioxidant profiles. mdpi.com Theoretical calculations have also suggested that substitution at position 7 can be more effective at enhancing the aromaticity of the benzimidazole ring compared to substitutions at positions 2 and 6. aip.org

Table 3: Summary of Substituent Roles at Various Positions of the Benzimidazole Ring

Position(s)Type of SubstitutionInfluence on Activity/ReactivityReference(s)
N1, C2, C5, C6VariousGreatly influences anti-inflammatory activity. nih.gov
C2NucleophilicProne to nucleophilic substitution reactions. chemicalbook.com
C4, C5, C6, C7ElectrophilicSusceptible to electrophilic substitution reactions. chemicalbook.com
C5-H, -COOH, -SO3HModulates photoprotective and antioxidant activity. mdpi.com
C6Electron-withdrawing (e.g., -NO2)Can increase anti-inflammatory activity. nih.gov
C6Electron-donating (e.g., -OCH3)Can lead to lower anti-inflammatory potency. nih.gov
C7VariousCan enhance the aromaticity of the ring system. aip.org

Derivatization and Functionalization Strategies for Enhanced Bioactivity

Synthetic Modifications at the Benzimidazole (B57391) Nitrogen Atoms (e.g., N-alkylation)

The nitrogen atoms of the benzimidazole ring are key sites for synthetic modification, with N-alkylation being a common strategy to introduce diverse substituents. This modification can significantly influence the molecule's physicochemical properties and biological activity. The N-1 position, in particular, is often targeted to enhance chemotherapeutic activity. nih.gov

N-alkylation is typically achieved by reacting the parent benzimidazole with various functionalized halides in a basic medium. The absence of the N-H proton signal (typically between 11 and 12 ppm in 1H NMR spectra) and the appearance of new signals corresponding to the methylene protons adjacent to the nitrogen confirm successful N-substitution. Studies have shown that introducing different substituents at the N-1 position, such as benzyl groups, can increase the therapeutic potential of the benzimidazole core. nih.gov

A general approach for N-alkylation involves the use of a base like sodium hydride (NaH) in a solvent such as tetrahydrofuran (THF) to deprotonate the benzimidazole nitrogen, followed by the addition of an alkylating agent (e.g., an alkyl bromide). beilstein-journals.org This method has been shown to be effective for a variety of N-alkylating reagents, including primary alkyl halides. beilstein-journals.org The reaction of imidazole (B134444) derivatives with Morita–Baylis–Hillman (MBH) alcohols and acetates provides another catalyst-free method for N-alkylation, yielding N-substituted imidazoles in good yields. beilstein-journals.org

Table 1: Examples of N-Alkylation Reactions on Benzimidazole Scaffolds Data synthesized from multiple sources to illustrate the concept.

Starting BenzimidazoleAlkylating AgentBase/SolventProductReference
1H-benzo[d]imidazoleBenzyl chloroformateTriethylamine/DCM1-((Benzyloxy)methyl)-1H-benzo[d]imidazole nih.gov
6-Chloro-1H-benzo[d]imidazoleN,N-dimethylacrylamide-2-(6-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)-N,N-dimethylpropanamide nih.gov
ImidazoleMBH Acetate (B1210297)Toluene (reflux)N-allyl-substituted imidazole beilstein-journals.org
3-substituted indazolesAlkyl bromideNaH/THFN-1 alkylindazole beilstein-journals.org

Modifications at the C-2 Position of the Benzimidazole Ring

The C-2 position of the benzimidazole ring is a critical site for introducing substituents to modulate biological activity. The nature of the group at this position can significantly impact the compound's interaction with target enzymes or receptors. nih.gov

One common synthetic route to introduce diversity at the C-2 position is the condensation of an o-phenylenediamine (B120857) with various carboxylic acids or their derivatives. nih.gov For instance, the synthesis of 4-Chloro-2-methyl-1H-benzo[d]imidazole itself involves the use of acetic acid to provide the methyl substituent at the C-2 position. smolecule.com By varying the carboxylic acid or aldehyde used in the condensation reaction, a wide array of substituents can be installed. acs.orgnih.gov

Research has demonstrated that substituting the methyl group at the C-2 position with other moieties can lead to compounds with altered or improved bioactivity. For example, replacing the methyl group with a 4-fluorophenyl group has been explored to create derivatives with potential as GABA-A receptor modulators. nih.govacs.org Furthermore, linking different aromatic or heterocyclic rings at the C-2 position is a common strategy in drug design. Studies have involved synthesizing derivatives where the C-2 position is substituted with groups like 2-chlorophenyl or 4-chlorophenyl to evaluate their antimicrobial and anticancer effects. nih.gov The synthesis of 2-aryl-5-cyano-1H-benzimidazoles is achieved by reacting 4-cyano-1,2-phenylenediamine with appropriately substituted benzaldehydes. acs.org

Table 2: Bioactivity of C-2 Substituted Benzimidazole Derivatives Illustrative data based on findings from cited literature.

C-2 SubstituentTarget/ActivityKey FindingReference
4-FluorophenylGABA-A Receptor ModulatorEnhanced metabolic stability while maintaining molecular recognition. nih.govacs.org
2,4-DichlorophenylAntifungalDerivatives showed significant activity against C. albicans and C. neoformans. nih.gov
4-ChlorophenylAnticancerShowed 50% growth inhibition (GI50) in a concentration range from 0.16 to 3.6 μM in cancer cells. nih.govacs.org
(4-Chlorobenzyl)thiomethylCorrosion InhibitorDemonstrated high inhibition efficiency for aluminum in acidic medium. researchgate.net

Introduction of Various Functional Groups for Structure-Activity Optimization

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of the benzimidazole scaffold. These studies involve the systematic introduction of various functional groups at different positions of the ring system to understand their effect on potency and selectivity.

Key positions for modification include the N-1, C-2, and C-5/6 positions of the benzimidazole ring. nih.gov For instance, the introduction of electron-withdrawing groups like chloro or nitro at the C-6 position has been investigated to examine their impact on antimicrobial and anticancer activities. nih.gov Similarly, placing electron-withdrawing groups such as fluorine, chlorine, and bromine on a phenyl ring attached to the C-2 position has been shown to enhance antifungal activities. mdpi.com

The nature of the substituent plays a significant role. For example, in a series of antifungal compounds, the introduction of small alkyl groups (methyl, ethyl) at a specific position positively influenced activity. mdpi.com In another study on V600E BRAF inhibitors, compounds with electron-withdrawing groups like fluoro-, chloro-, and trifluoromethyl showed enhanced activity compared to those with electron-donating groups. nih.gov

Table 3: Structure-Activity Relationship (SAR) Insights for Benzimidazole Derivatives Data compiled from various studies to highlight SAR trends.

Position of ModificationFunctional GroupEffect on BioactivityTarget ApplicationReference
C-6-Cl, -NO2Modulates antimicrobial and anticancer effectsAntimicrobial, Anticancer nih.gov
C-2 Phenyl Ring-F, -Cl, -BrEnhancement of antifungal activityAntifungal mdpi.com
N-1Benzyl groupsIncreased chemotherapeutic activityGeneral Chemotherapeutics nih.gov
Terminal Sulfonamide-CF3Potent inhibitory activityV600E BRAF Inhibition nih.gov

Development of Hybrid Molecules with Other Pharmacophores

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores into a single molecule. This approach aims to create hybrid compounds with enhanced affinity, better efficacy, or a dual mode of action, potentially overcoming drug resistance. The benzimidazole scaffold is frequently used as a core structure for developing such hybrid molecules. nih.gov

Examples of this strategy include the synthesis of benzimidazole hybrids containing other biologically active heterocyclic moieties like oxadiazole, triazole, or pyrimidine. nih.govnih.gov For instance, a series of compounds linking a 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine core to a sulfonamide moiety was designed and synthesized as V600E BRAF inhibitors. nih.gov Another study focused on creating hybrids of 2-mercaptobenzimidazole (B194830) and p-amino benzoic acid to explore their combined antimicrobial and anticancer potential. nih.gov

The rationale behind these hybrids is to leverage the known biological activities of each component. For example, combining the benzimidazole core with anilides or chalcone moieties has been shown to produce potent antifungal agents. nih.gov

Table 4: Examples of Benzimidazole-Based Hybrid Molecules A selection of hybrid molecules and their intended biological targets.

Benzimidazole CoreLinked PharmacophoreBiological Target/ActivityReference
1H-benzo[d]imidazol-1-ylPyrimidine-sulfonamideV600E BRAF inhibitor nih.gov
2,4-dichlorophenyl-1H-benzo[d]imidazoleOxadiazole, TriazoleAntifungal nih.gov
2-mercaptobenzimidazole (2MBI)p-Amino benzoic acidAntimicrobial, Anticancer nih.gov
Chloroaryloxyalkyl-imidazoleBenzimidazoleAntibacterial nih.gov

Strategies for Improving Metabolic Stability (e.g., Fluorination)

Poor metabolic stability is a significant challenge in drug development, leading to rapid clearance and reduced bioavailability. Several strategies are employed to improve the metabolic stability of benzimidazole-based compounds. One of the most effective and widely used techniques is fluorination, which involves the strategic incorporation of fluorine atoms into the molecule. acs.org

For example, in the development of GABA-A receptor modulators, replacing a methyl group on a phenyl ring at the C-2 position of a benzimidazole with a fluorine atom resulted in compounds with significantly improved metabolic stability. nih.gov The fluorinated derivatives showed a much higher percentage of the parent compound remaining after incubation with human liver microsomes compared to non-fluorinated analogues. nih.govacs.org This strategy can also help prevent the formation of potentially toxic metabolites, such as epoxides. nih.gov Other strategies to improve peptide stability, which can be conceptually applied to small molecules, include N- and/or C-terminal modification and the use of unnatural amino acids. eurekaselect.com

Table 5: Impact of Fluorination on Metabolic Stability of Benzimidazole Derivatives Data based on a study of 2-phenyl-1H-benzo[d]imidazole derivatives.

CompoundKey Structural Feature% Parent Compound Remaining (after 120 min incubation)Metabolic PathwayReference
Alpidem (Reference)Imidazo[1,2-a]pyridine core38.60%Hydroxylation, Dealkylation nih.gov
Derivative 92-(4-fluorophenyl)-6-methyl-1H-benzo[d]imidazole90.12%Hydroxylation nih.govacs.org
Derivative 232-(4-fluorophenyl)-1H-benzo[d]imidazole89.13%Hydroxylation nih.govacs.org

Applications Beyond Medicinal Chemistry

Material Science Applications of Nitrogen-Containing Heterocyclic Compounds

The benzimidazole (B57391) ring system is a versatile building block in material science due to its rigidity, aromaticity, and ability to participate in hydrogen bonding and metal coordination. These features are leveraged in the development of sophisticated organic materials.

Benzimidazole derivatives are gaining attention for their use in organic electronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs). researchgate.net These compounds can serve as electron-transporting materials or as hosts for phosphorescent emitters in OLED devices. researchgate.net The electronic properties of the benzimidazole core can be fine-tuned by adding substituents; for instance, chloro and methyl groups can alter the energy levels (HOMO/LUMO) of the molecule, which is crucial for optimizing device performance. Theoretical studies on substituted benzimidazoles, including those with methyl groups, have been conducted to evaluate their properties for applications such as energetic materials, highlighting the importance of substituent effects on the molecule's stability and energy characteristics. nih.gov The fluorescence properties observed in many benzimidazole compounds are also a key factor for their application in light-emitting technologies. dtic.mil

The nitrogen atoms in the imidazole (B134444) ring of benzimidazole derivatives can act as ligands, forming stable complexes with transition metals that are used in catalysis. researchgate.net While specific catalytic applications of 4-Chloro-2-methyl-1H-benzo[d]imidazole are not widely documented, the synthesis of benzimidazole derivatives itself often employs catalytic methods. For example, zinc oxide nanoparticles (ZnO-NPs) have been used as an efficient and recyclable catalyst for the cyclocondensation reaction to form the benzimidazole ring. mdpi.com This nano-catalyzed method offers high yields and shorter reaction times, demonstrating the synergy between benzimidazole chemistry and modern catalytic processes. researchgate.netmdpi.com

The ability of the benzimidazole scaffold to interact with various ions and molecules makes it an excellent platform for developing chemical sensors. mdpi.comnih.gov Benzimidazole-based fluorescent probes are designed for the selective detection of metal ions like Co²⁺ and Cu²⁺. mdpi.comnih.gov The sensing mechanism often involves a "turn-off" or "turn-on" fluorescent response upon binding of the target analyte. mdpi.comnih.gov For instance, a novel sensor based on a 4-(1H-benzimidazol-2-yl)-2-methoxy-phenol derivative was synthesized for the sensitive and rapid detection of cyanide ions (CN⁻). researchgate.net The design of these sensors can be highly specific; a probe named ABIA, which incorporates an anthracene (B1667546) moiety with benzimidazole, was developed for the selective tracking of cysteine in living cells. nih.gov These examples underscore the potential of specifically substituted benzimidazoles to act as highly selective and sensitive chemical sensors.

Chemical Biology Probes for Studying Biological Processes

The interactions of benzimidazole derivatives with biological macromolecules have been harnessed to create probes for studying cellular functions. These tools are invaluable for understanding complex biological pathways without a primary therapeutic goal. Benzimidazole-based "clickable" probes have been developed for the efficient and specific labeling of cellular enzymes like protein arginine deiminases (PADs), which are involved in various diseases. nih.gov These probes allow for the identification of enzyme targets and off-targets, aiding in the validation of new inhibitors. nih.gov

Furthermore, the benzimidazole structure is known to bind to the minor groove of DNA, an interaction that can be studied with non-therapeutic intent. rsc.org A positional isomer of the subject compound, 2-Chloro-4-methyl-1H-benzo[d]imidazole, has been shown to inhibit DNA replication, indicating its potential use as a biochemical tool to study this fundamental process. biosynth.com Such compounds can help elucidate the mechanisms of DNA synthesis and the roles of specific enzymes involved.

Agricultural Chemicals (e.g., Fungicides, Herbicides, Insecticides)

Benzimidazole derivatives have a long history of use in agriculture, primarily as systemic, broad-spectrum fungicides. bohrium.comnih.gov They are effective against a wide range of plant diseases caused by fungi. nih.govresearchgate.net The fungicidal activity stems from the benzimidazole ring structure, and this class of compounds has been a significant part of the agrochemical industry for decades. bohrium.comnih.gov Research has focused on synthesizing new benzimidazole derivatives, including those with chloro-substituents, to enhance their antifungal properties against various plant pathogens like B. sinerea, F. solani, and R. solani. researchgate.netmdpi.comnih.gov

While the primary agricultural use is as fungicides, related chemical structures have been explored for other purposes. A patent for a weeding compound contains 2-methyl-4-chloro-phenoxyacetic acid, indicating the potential for related chloro-methyl aromatic compounds in herbicide formulations. google.com The versatility of the benzimidazole scaffold continues to make it a subject of interest for developing new and effective agricultural chemicals. isnra.net

Chemical Compound Data

Below are the properties of the primary compound discussed in this article.

PropertyValueSource
IUPAC Name This compound nih.gov
CAS Number 5599-82-6 parchem.com
Molecular Formula C₈H₇ClN₂ nih.gov
Molecular Weight 166.61 g/mol biosynth.com
Appearance Solid msesupplies.com

Future Directions and Research Gaps

Exploration of Novel Synthetic Pathways for 4-Chloro-2-methyl-1H-benzo[d]imidazole

The synthesis of benzimidazole (B57391) derivatives has traditionally involved the condensation of o-phenylenediamines with carboxylic acids or aldehydes under harsh conditions. nih.gov Future research must focus on developing more efficient, scalable, and environmentally benign synthetic routes.

Key Research Objectives:

Green Chemistry Approaches: There is a growing need to replace conventional methods that require long heating times and produce significant waste with greener alternatives. semanticscholar.org Microwave-assisted synthesis, for instance, has been shown to be a green chemical method that can significantly reduce reaction times and improve yields for benzimidazole derivatives. nih.gov

Novel Catalytic Systems: Exploration of new catalysts, such as p-toluenesulfonic acid or boric acid, could offer milder reaction conditions and improved selectivity. nih.gov The development of versatile coupling strategies, like those involving isothiocyanate derivatives followed by intramolecular cyclization, could also prove highly effective and scalable. acs.org

A comparative look at synthetic strategies highlights the move towards more sustainable methods.

Synthetic MethodKey FeaturesPotential AdvantagesReference
Conventional CondensationReaction of o-phenylenediamine (B120857) with carboxylic acids/aldehydes using strong acids (HCl, PPA).Well-established, versatile for basic scaffolds. nih.gov
Microwave-Assisted SynthesisUses microwave irradiation to accelerate reactions.Reduced reaction times, higher yields, environmentally friendly. nih.gov
Versatile Coupling & CyclizationCoupling of building blocks (e.g., isothiocyanates and diamines) followed by mediated cyclization.Good for scalability and creating diverse derivatives. acs.org

Comprehensive in vivo Pharmacological Evaluation of Lead Compounds

While many benzimidazole derivatives have shown promising in vitro activity, a significant gap exists in their in vivo evaluation. frontiersin.orgresearchgate.net To bridge the gap between promising laboratory findings and potential clinical applications, thorough in vivo studies are essential.

Future research should focus on evaluating lead compounds derived from the this compound scaffold in relevant animal models. This includes assessing not only their efficacy for targeted diseases like cancer or microbial infections but also their pharmacokinetic profiles (absorption, distribution, metabolism, and excretion). For instance, some disubstituted benzimidazole derivatives have shown notable analgesic and anti-inflammatory effects at doses of 25-100 mg/kg in mice. frontiersin.org Similar dose-ranging studies are needed for new lead compounds to establish their potency and therapeutic window.

Advanced Mechanistic Studies on Biological Activities

The biological activity of benzimidazole derivatives is diverse, stemming from their ability to interact with a wide range of biological targets. nih.govresearchgate.net They are known to function as proton pump inhibitors, tubulin polymerization inhibitors, and antagonists for receptors like VEGFR-2. nih.govuwa.edu.aunih.gov However, for many new derivatives, including those based on this compound, the precise mechanism of action remains unknown.

Advanced mechanistic studies are required to:

Identify Molecular Targets: Utilize techniques like affinity chromatography, proteomics, and computational docking to identify the specific enzymes, receptors, or nucleic acids with which these compounds interact. nih.govnih.gov For example, docking studies have predicted that certain benzimidazoles target dihydrofolate reductase in bacteria or human topoisomerase I in cancer cells. nih.govnih.gov

Elucidate Signaling Pathways: Investigate how these compounds modulate cellular signaling cascades. Flow cytometry studies have shown that some benzimidazole derivatives can cause cell cycle arrest at the G2/M phase, pointing to interference with mitotic processes. nih.govacs.org

Understand Structure-Activity Relationships (SAR): Systematically modify the chemical structure to understand how different functional groups on the benzimidazole core influence biological activity and target specificity. researchgate.netnih.gov

Development of Targeted Drug Delivery Systems

A major challenge for many heterocyclic compounds, including benzimidazoles, is poor aqueous solubility, which can limit their bioavailability and therapeutic efficacy. nih.gov Developing targeted drug delivery systems is a critical future direction to overcome these limitations.

Potential Strategies:

Nanoparticle Formulation: Encapsulating benzimidazole derivatives in nanoparticles can improve solubility, protect the drug from premature degradation, and enable targeted delivery to specific tissues, such as tumors.

Micellar Systems: Formulating drugs like mebendazole (B1676124) into mixed micelles has been shown to enhance drug release and improve cytotoxic effects against cancer cell lines. nih.gov

Prodrug Approaches: Designing prodrugs that are converted to the active benzimidazole derivative at the target site can improve specificity and reduce off-target effects.

Click Chemistry: Utilizing "click chemistry" provides a powerful tool for linking benzimidazole scaffolds to targeting moieties or solubility-enhancing polymers, creating sophisticated drug delivery constructs. nih.gov

Investigation of Environmental Impact and Biodegradation of Benzimidazole Derivatives

The widespread use of benzimidazoles, particularly as agricultural fungicides and anthelmintics, has led to their accumulation in the environment. ulpgc.espeerj.com These compounds can persist in soil and water, raising concerns about their long-term ecological impact and potential toxicity. ulpgc.esnih.gov

A critical research gap is the lack of comprehensive data on the environmental fate of many substituted benzimidazoles. Future investigations should focus on:

Persistence and Mobility: Studying the adsorption, leaching, and persistence of compounds like this compound in different soil types and aquatic environments.

Biodegradation Pathways: Identifying microorganisms (bacteria and fungi) capable of degrading these compounds and elucidating the metabolic pathways involved. mdpi.com Studies have shown that bacterial strains like Pseudomonas syringae and fungi such as Penicillium chrysogenum can effectively degrade benzimidazole fungicides like fuberidazole, breaking them down into less toxic metabolites. nih.govtandfonline.com For instance, Pseudomonas sp. has demonstrated the ability to degrade up to 91% of certain benzimidazoles. nih.gov

Ecotoxicity: Assessing the toxicity of the parent compounds and their degradation products on non-target organisms, including soil microbiota, aquatic life, and plants. peerj.com

MicroorganismBenzimidazole Compound DegradedDegradation EfficiencyKey MetabolitesReference
Pseudomonas syringaeFuberidazole91% after 35 daysBenzimidazole 2-carboxylic acid, Benzimidazole nih.govtandfonline.com
Penicillium chrysogenumFuberidazole86% after 35 days1-(1H-benzimidazole-2-yl)ethanone nih.govtandfonline.com
Pseudomonas sp.CarbendazimUp to 91%Not specified nih.gov
Acinetobacter sp.Albendazole (B1665689)Active degradation observedAlbendazole sulfoxide (B87167) (ABZSO), Albendazole sulfone (ABZSO2) peerj.com

Computational-Experimental Integration for Drug Design and Discovery

The synergy between computational modeling and experimental validation is a powerful paradigm for accelerating drug discovery. researchgate.net For the benzimidazole class, integrating these approaches is essential for the rational design of new drug candidates with improved potency and selectivity. nih.govmdpi.com

Future research should leverage this integration by:

In Silico Screening: Using molecular docking to screen large virtual libraries of benzimidazole derivatives against known biological targets to identify promising hits. researchgate.netmdpi.com

Predictive Modeling: Employing Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) studies to predict the biological activity and physicochemical properties of novel compounds before their synthesis. nih.govresearchgate.net

ADME/Tox Prediction: Using computational tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profiles of new derivatives, helping to prioritize compounds with favorable drug-like properties and reducing late-stage failures. researchgate.net

This integrated approach allows researchers to focus experimental efforts on the most promising candidates, saving time and resources. For example, computational studies have successfully repurposed anthelmintic benzimidazoles as potential anticancer agents by identifying their binding interactions with targets like tubulin and VEGFR-2. uwa.edu.aunih.gov

Q & A

Q. What are the common synthetic routes for preparing 4-Chloro-2-methyl-1H-benzo[d]imidazole and its derivatives?

  • Methodological Answer: Synthesis typically involves nucleophilic substitution or condensation reactions. For example:
  • Nucleophilic substitution: Reacting 2-methylimidazole with 4-chlorobenzyl chloride in the presence of potassium carbonate (K₂CO₃) in polar aprotic solvents like DMF yields derivatives with high purity, confirmed by NMR .

  • Addition reactions: Maleimide-modified derivatives can be synthesized via reactions with N-(4-hydroxyphenyl)maleimide (HPM) to modulate curing activity in epoxy systems .

  • Multi-component reactions: Substituted benzimidazoles are synthesized by condensing aromatic aldehydes, ammonium acetate, and nitroalkanes under reflux (120°C), optimized for high yields .

    Table 1. Synthetic Methods Comparison

    MethodKey Reagents/ConditionsYield/PurityReference
    Nucleophilic substitution4-chlorobenzyl chloride, K₂CO₃, DMF>90% purity (¹H NMR)
    Maleimide additionHPM, 2-methylimidazole, DMFControlled reactivity
    CondensationAromatic aldehydes, NH₄OAc, reflux70–85% yield

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer:
  • ¹H/¹³C NMR: Critical for confirming substitution patterns and purity. For example, the 4-chlorobenzyl group shows distinct aromatic proton splitting (δ 7.2–7.4 ppm) and carbon signals (δ 125–135 ppm) .
  • IR Spectroscopy: Identifies functional groups (e.g., C-Cl stretching at ~650 cm⁻¹ and N-H bending at ~1600 cm⁻¹) .
  • Mass Spectrometry (ESI-MS): Validates molecular weight (e.g., [M+H]⁺ at m/z 247.1 for 4-chloro-2-methyl derivatives) .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound derivatives?

  • Methodological Answer:
  • Molecular Docking: Derivatives like 2-phenyl-1H-benzo[d]imidazole exhibit high binding affinity (-9.2 kcal/mol) to EGFR kinase via hydrophobic interactions and hydrogen bonding .

  • ADMET Analysis: Predicts pharmacokinetics (e.g., bioavailability score: 0.55) and toxicity (e.g., Ames test-negative for mutagenicity) using tools like SwissADME and ProTox-II .

    Table 2. In-Silico Toxicity and Binding Data

    Property4-Chloro-2-methyl DerivativeReference
    EGFR Binding Affinity-8.5 kcal/mol
    Ames Test (Mutagenicity)Negative
    Bioavailability Score0.48

Q. What strategies resolve contradictions in spectroscopic data for novel imidazole derivatives?

  • Methodological Answer:
  • Cross-Validation: Combine NMR, IR, and X-ray crystallography. For example, single-crystal X-ray analysis confirmed planar geometry (dihedral angles <62°) in 2-(naphthalen-1-yl) derivatives, resolving ambiguities from overlapping NMR signals .
  • DFT Calculations: B3LYP/6-311++G(d,p) basis sets predict vibrational frequencies and electronic properties, aligning with experimental IR and UV-Vis data .

Q. How do structural modifications influence the antimicrobial activity of this compound?

  • Methodological Answer:
  • Substituent Effects: Chlorine at the 4-position enhances lipophilicity, improving membrane penetration. For instance, 1-(4-chlorobenzyl) derivatives show MIC = 25 µg/mL against S. aureus .

  • Heterocyclic Fusion: Adding triazole or thiazole moieties increases hydrogen-bonding capacity, boosting activity against Gram-negative strains (e.g., E. coli MIC = 50 µg/mL) .

    Table 3. Antimicrobial Activity

    DerivativeMicrobial StrainMIC (µg/mL)Reference
    4-Chlorobenzyl derivativeS. aureus25
    Triazole-linked compoundE. coli50

Key Research Gaps and Recommendations

  • Crystallographic Data: Limited structural studies on this compound itself. Future work should prioritize X-ray or neutron diffraction for precise geometry .
  • Solvent Effects: The C-PCM model predicts solvation energies but requires experimental validation (e.g., DSC for thermal stability in polar solvents) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.